N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide
Description
N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2,4-dichlorophenyl group at the N-position and a 4-fluorophenoxy group at the C2 position. The dichlorophenyl and fluorophenoxy moieties are common in bioactive molecules, often contributing to enhanced lipophilicity, metabolic stability, and target binding affinity .
Properties
Molecular Formula |
C15H12Cl2FNO2 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-12-5-3-11(18)4-6-12)15(20)19-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,19,20) |
InChI Key |
HOBJBJACWDLDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide typically involves the reaction of 2,4-dichloroaniline with 4-fluorophenol in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares N-(2,4-dichlorophenyl)-2-(4-fluorophenoxy)propanamide with structurally or functionally related propanamide derivatives, focusing on physicochemical properties, biological activities, and synthetic methodologies.
Structural Analogues and Physicochemical Properties
Key Observations :
- The target compound’s dichlorophenyl and fluorophenoxy groups enhance its lipophilicity compared to non-halogenated analogs (e.g., N-(4-methylphenoxy)propanamide derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
